
5-Bromo-2-fluoro-3-nitroanilina
Descripción general
Descripción
5-Bromo-2-fluoro-3-nitroaniline is an important organic synthesis intermediate . It is used in the preparation of benzylamines and quinoxaline-diones .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps. For instance, a Friedel Crafts acylation followed by a Clemmensen Reduction is a common approach . Another method involves the reaction of the organic phase with HPLC analysis to obtain the assay yield .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoro-3-nitroaniline is C6H4BrFN2O2 . The exact mass is 233.944016 Da .Chemical Reactions Analysis
5-Bromo-2-fluoro-3-nitroaniline may be used in the synthesis of new materials, such as polymers. It could also be used in the synthesis of heterocyclic compounds and in organic reactions.Physical and Chemical Properties Analysis
The density of 5-Bromo-2-fluoro-3-nitroaniline is 1.9±0.1 g/cm3 . The boiling point is 345.4±37.0 °C at 760 mmHg . The flash point is 162.7±26.5 °C .Aplicaciones Científicas De Investigación
Síntesis Orgánica
5-Bromo-2-fluoro-3-nitroanilina: es un intermedio valioso en la síntesis orgánica. Su combinación única de sustituyentes halógeno y nitro lo convierte en un bloque de construcción versátil para la construcción de moléculas complejas. Se puede utilizar para sintetizar diversos compuestos aromáticos, incluidas las bencilaminas y las quinoxalina-dionas, que tienen aplicaciones en productos farmacéuticos y agroquímicos .
Safety and Hazards
Direcciones Futuras
There are several potential future directions for the use of 5-Bromo-2-fluoro-3-nitroaniline. It could be used in the synthesis of new materials, such as polymers, and in the development of new drugs. Additionally, it could be used in the synthesis of heterocyclic compounds and in organic reactions.
Relevant Papers Several papers have been published on the synthesis and applications of compounds similar to 5-Bromo-2-fluoro-3-nitroaniline . These papers provide valuable insights into the potential uses and future directions of this compound.
Mecanismo De Acción
Mode of Action
The nitro group is electron-withdrawing, which makes 5-Bromo-2-fluoro-3-nitroaniline more reactive than other compounds. The nitro group is meta directing . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-fluoro-3-nitroaniline can be influenced by various environmental factors. For example, the compound should be stored in a cool, dry, well-ventilated place away from fire sources and oxidizing agents .
Propiedades
IUPAC Name |
5-bromo-2-fluoro-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHADFTHWUPIKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


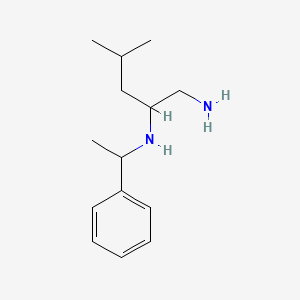
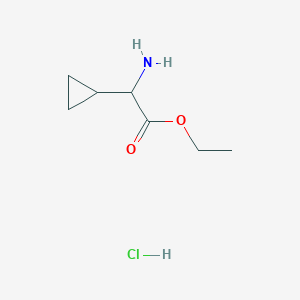
![1-[2-(ethylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527897.png)
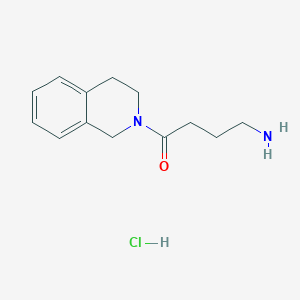

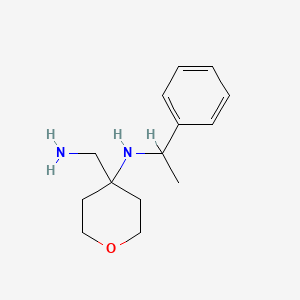
![2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1527904.png)

![4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1527907.png)
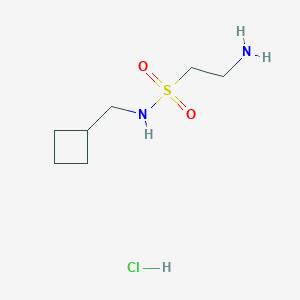
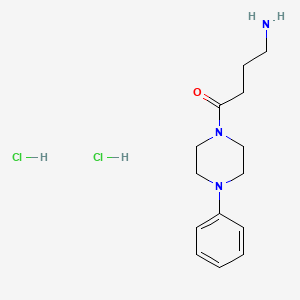
![tert-butyl N-[2-(methylamino)propyl]carbamate](/img/structure/B1527913.png)
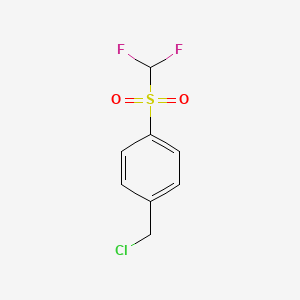
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1527915.png)
